molecular formula C17H28O2Si B11761022 5-(1,1-Dimethylethyl)-3-[(1,1-dimethylethyl)dimethylsilyl]-2-hydroxybenzaldehyde

5-(1,1-Dimethylethyl)-3-[(1,1-dimethylethyl)dimethylsilyl]-2-hydroxybenzaldehyde

Cat. No.: B11761022
M. Wt: 292.5 g/mol
InChI Key: NOZBITYJQBGRPN-UHFFFAOYSA-N
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Description

5-(1,1-Dimethylethyl)-3-[(1,1-dimethylethyl)dimethylsilyl]-2-hydroxybenzaldehyde is a complex organic compound characterized by its unique structural features. This compound is notable for its incorporation of both tert-butyl and dimethylsilyl groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1-Dimethylethyl)-3-[(1,1-dimethylethyl)dimethylsilyl]-2-hydroxybenzaldehyde typically involves multiple steps, starting from readily available precursors. One common approach involves the protection of hydroxyl groups using tert-butyl and dimethylsilyl groups, followed by selective functionalization of the aromatic ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(1,1-Dimethylethyl)-3-[(1,1-dimethylethyl)dimethylsilyl]-2-hydroxybenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: 5-(1,1-Dimethylethyl)-3-[(1,1-dimethylethyl)dimethylsilyl]-2-hydroxybenzoic acid.

    Reduction: 5-(1,1-Dimethylethyl)-3-[(1,1-dimethylethyl)dimethylsilyl]-2-hydroxybenzyl alcohol.

    Substitution: this compound derivatives with various substituents.

Scientific Research Applications

5-(1,1-Dimethylethyl)-3-[(1,1-dimethylethyl)dimethylsilyl]-2-hydroxybenzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(1,1-Dimethylethyl)-3-[(1,1-dimethylethyl)dimethylsilyl]-2-hydroxybenzaldehyde involves its interaction with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the presence of tert-butyl and dimethylsilyl groups can influence the compound’s reactivity and stability, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(1,1-Dimethylethyl)-3-[(1,1-dimethylethyl)dimethylsilyl]-2-hydroxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both tert-butyl and dimethylsilyl groups enhances its stability and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C17H28O2Si

Molecular Weight

292.5 g/mol

IUPAC Name

5-tert-butyl-3-[tert-butyl(dimethyl)silyl]-2-hydroxybenzaldehyde

InChI

InChI=1S/C17H28O2Si/c1-16(2,3)13-9-12(11-18)15(19)14(10-13)20(7,8)17(4,5)6/h9-11,19H,1-8H3

InChI Key

NOZBITYJQBGRPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)[Si](C)(C)C(C)(C)C)O)C=O

Origin of Product

United States

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